4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-12-24-14-9-7-13(8-10-14)16(23)20-18-22-21-17(25-18)15-6-4-5-11-19-15/h4-11H,2-3,12H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPJWPVMBYBWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Formation of the Benzamide Core: The benzamide core is formed by reacting the oxadiazole-pyridine intermediate with a butoxy-substituted benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
2.1. Esterification and Cyanation
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Step 1 : Formation of methyl 2-chloro-5-cyanobenzoate via esterification. This intermediate serves as a precursor for subsequent substitutions .
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Step 2 : Reaction with hydroxylamine hydrochloride under alkaline conditions to generate an amine oxime. Prolonged reaction times are avoided to prevent amide byproduct formation .
2.2. Cyclization to Form Oxadiazole Ring
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Step 3 : The amine oxime undergoes cyclization with 3,6-dichloropicolinoyl chloride (or analogous derivatives) in dry toluene at 0°C, followed by reflux. This step forms the 1,3,4-oxadiazole ring, a critical structural feature .
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Mechanism : Intramolecular cyclization involves nucleophilic attack and elimination, facilitated by the presence of triethylamine as a base .
2.3. Hydrolysis and Coupling
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Step 4 : Hydrolysis of ester intermediates (e.g., methyl esters) to carboxylic acids, enabling coupling with substituted anilines to form the final benzamide .
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Step 5 : Reaction with substituted anilines under appropriate conditions (e.g., Schotten-Baumann conditions) to introduce the butoxy group and finalize the structure .
Chemical Stability and Reactivity
The compound’s reactivity is governed by its functional groups:
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Amide Bond : Hydrolyzes under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
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Oxadiazole Ring : Stable under standard conditions but may undergo ring-opening reactions under extreme conditions (e.g., strong acids/bases) .
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Sulfonyl and Pyridyl Groups : The methanesulfonylphenyl moiety and pyridine substituent contribute to lipophilicity and biological activity but do not directly participate in typical chemical reactions under synthesis conditions .
Analytical Techniques for Reaction Monitoring
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1H-NMR : Used to confirm structural integrity, with characteristic peaks for aromatic protons, methoxy groups, and amide protons .
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HRMS : Validates molecular weight and purity (e.g., HRMS calcd for C₁₇H₁₄Cl₂N₃O₃S: 410.0127 vs. found 410.0126) .
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TLC : Monitors reaction progress and purity during synthesis.
Table 2: Analytical Data for Key Intermediates
| Intermediate | NMR Data (δ) | HRMS Data (m/z) | Ref. |
|---|---|---|---|
| Amine Oxime | 9.87 (s, 1H), 8.13 (d, 1H) | N/A | |
| Oxadiazole Derivative | 8.65 (s, 1H), 7.89 (d, 1H) | 410.0126 |
Research Findings
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Yield Optimization : Reaction conditions (e.g., temperature, solvent) significantly impact yields. For example, cyclization at 0°C prevents side reactions .
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Structural Influence : Substituents (e.g., pyridyl groups) enhance biological activity but require precise synthesis control to avoid impurities .
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Stability : The oxadiazole ring and amide bond are stable under standard conditions, but hydrolysis can occur under extreme pH levels .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives with pyridine substitutions have demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of substituents on the phenyl ring can influence the potency of these compounds against microbial agents .
Anticancer Activity
The benzamide derivatives incorporating oxadiazole rings have been evaluated for their anticancer potential. Notably, a related compound was identified as a potent inhibitor of RET kinase, which is implicated in several cancers. This suggests that 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide may also exhibit similar properties and could be explored further as a lead compound in cancer therapy .
Case Studies
- RET Kinase Inhibition : A study on related oxadiazole-benzamide derivatives showed that they effectively inhibited RET kinase activity in vitro. The compounds were tested for their ability to suppress cell proliferation associated with RET mutations, indicating a promising avenue for targeted cancer therapies .
- Antimicrobial Efficacy : Another investigation into oxadiazole derivatives highlighted their effectiveness against common pathogens. The study demonstrated that modifications to the phenyl ring could enhance antimicrobial activity, establishing a structure-activity relationship that could guide future drug design efforts .
Comparative Data Table
| Compound | Activity Type | Target Organism/Pathway | IC50/Effectiveness |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | Varies with substituents |
| Related Benzamide Derivative | RET Kinase Inhibition | RET Pathway in Cancer | Moderate to High Potency |
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, focusing on structural modifications and biological activities:
Key Comparative Insights
Antifungal Activity
- LMM5 and LMM11 : Both contain sulfamoyl groups instead of the butoxy substituent in the target compound. These derivatives exhibit potent antifungal activity against C. albicans (MIC: 0.5–2.0 µg/mL) by inhibiting thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis . The target compound’s butoxy group may enhance lipophilicity but reduce sulfamoyl-mediated enzyme binding, necessitating activity validation.
Ring Heteroatom Effects
- Thiadiazole vs. Oxadiazole : The thiadiazole analogue 4c () replaces the oxadiazole oxygen with sulfur. Thiadiazoles generally exhibit higher metabolic stability but lower electronegativity, which may alter binding to targets like kinases or proteases. NMR data for 4c (δH: 8.23–7.28 ppm for pyridine protons) contrasts with oxadiazole derivatives, suggesting distinct electronic environments .
Substituent-Driven Activity Electron-Withdrawing Groups: Compounds like HSGN-235 (trifluoromethoxy and CF₃ groups) demonstrate enhanced antibacterial activity due to increased electrophilicity and membrane penetration . Bulkier Substituents: The dihydrodioxin ring in N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide () contributes to CaM kinase inhibition (IC₅₀: 0.5 µM) by occupying hydrophobic enzyme pockets. The butoxy group in the target compound may similarly enhance hydrophobic interactions .
Biological Activity
4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound belonging to the oxadiazole class, notable for its diverse biological activities and potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by:
- Oxadiazole Ring : Imparts distinct chemical properties.
- Pyridinyl Group : Enhances interaction with biological targets.
- Butoxy Group : Contributes to solubility and stability.
The molecular formula is with a molecular weight of approximately 342.36 g/mol .
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking catalytic functions. For instance, it exhibits potential as an inhibitor of RET kinase, which is implicated in cancer progression .
- Modulation of Signaling Pathways : It can interact with cell surface receptors, influencing pathways related to inflammation and cell proliferation. This modulation can lead to significant biological effects, including anti-inflammatory and anticancer activities .
Antimicrobial Activity
Research has demonstrated that derivatives of benzamides containing oxadiazole moieties exhibit promising antimicrobial properties. For example:
- Larvicidal Activity : Preliminary bioassays indicated that compounds similar to this compound show good larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
| Compound | Larvicidal Activity (% at 10 mg/L) |
|---|---|
| This compound | TBD |
| Compound 7a | 100% |
| Compound 7h | 90.5% |
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in various studies:
- Inhibition of Cancer Cell Proliferation : It has shown effectiveness in inhibiting the growth of cancer cell lines through its action on RET kinase .
Antifungal Activity
In addition to its insecticidal properties, the compound exhibits antifungal activity against various strains:
- Fungicidal Efficacy : Compounds similar to this benzamide have demonstrated significant inhibitory effects against fungi such as Botrytis cinereal, with some achieving over 90% inhibition compared to standard treatments .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Study on RET Kinase Inhibition :
- Antimicrobial Screening :
Comparative Analysis
When compared to similar compounds, such as other substituted benzamides or oxadiazole derivatives, this compound stands out due to its unique combination of functional groups which enhances both stability and bioactivity.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Oxadiazole ring; Butoxy group | Anticancer; Antimicrobial |
| 4-butoxy-N-(pyridin-4-yloxy)benzamide | Lacks oxadiazole ring | Moderate activity |
| 4-butoxy-N-(6-methylpyridin-2-yloxy)benzamide | Different pyridine substitution | Lower efficacy |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?
- Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates or condensation of carboxylic acid derivatives with hydrazine precursors. For example, hydrazide intermediates can react with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring. The pyridinyl group is introduced via nucleophilic substitution or Suzuki coupling . Key steps include:
- Step 1 : Preparation of the benzamide precursor by reacting 4-butoxybenzoic acid with hydrazine.
- Step 2 : Cyclization using carbon disulfide and potassium hydroxide to form the oxadiazole ring.
- Step 3 : Coupling with 2-aminopyridine via a nucleophilic aromatic substitution reaction.
- Critical parameters : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., Pd for coupling reactions) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyridinyl protons at δ 8.2–8.8 ppm; oxadiazole carbons at ~160–165 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide; C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and dihedral angles between aromatic rings, critical for validating molecular geometry .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
- Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reaction yields (up to 85% vs. 60% without catalyst) .
- Purification Strategies : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC) .
- Table 1 : Yield optimization under varying conditions.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, Pd catalyst | 85 | 97 |
| Ethanol, reflux, no catalyst | 60 | 88 |
Q. What strategies resolve contradictions in reported biological activity data?
- Answer :
- Comparative Assays : Test the compound in parallel with analogs (e.g., replacing butoxy with methoxy) to isolate substituent effects. For example, butoxy may enhance lipophilicity (logP ~3.5 vs. 2.8 for methoxy), improving membrane permeability .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., bacterial PPTase) to correlate structure-activity relationships (SAR). Conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from assay conditions (pH, bacterial strain variability) .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes, identifying steric clashes from bulky substituents .
Q. How does the butoxy group influence physicochemical and pharmacokinetic properties?
- Answer :
- Lipophilicity : The butoxy chain increases logP by ~1.2 units compared to unsubstituted benzamide, enhancing blood-brain barrier penetration .
- Metabolic Stability : The ether linkage resists oxidative degradation (t½ > 6 hours in liver microsomes vs. t½ < 2 hours for ester analogs) .
- Solubility : Aqueous solubility decreases (~0.1 mg/mL in PBS), necessitating formulation with cyclodextrins or liposomal carriers .
Methodological Challenges and Solutions
Q. What are common pitfalls in characterizing the oxadiazole ring, and how are they addressed?
- Answer :
- Pitfall : Oxadiazole rings can hydrolyze under acidic conditions, leading to mischaracterization.
- Solution : Use neutral pH during purification and storage. Confirm stability via TLC or HPLC at 24-hour intervals .
- Pitfall : Overlapping NMR signals for pyridinyl and benzamide protons.
- Solution : Apply 2D NMR (COSY, HSQC) to resolve coupling patterns .
Q. How can researchers design SAR studies for antibacterial activity?
- Answer :
- Step 1 : Synthesize analogs with variations in the oxadiazole substituents (e.g., pyridin-3-yl vs. pyridin-4-yl) .
- Step 2 : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Step 3 : Correlate MIC values with computational descriptors (e.g., HOMO-LUMO gap, polar surface area).
- Key Finding : Pyridin-2-yl analogs show 4-fold higher activity than pyridin-4-yl derivatives due to improved target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
